B1580204 L-CYSTEINE, S-P-MEBZ (15N)

L-CYSTEINE, S-P-MEBZ (15N)

Cat. No.: B1580204
M. Wt: 226.30
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, S-P-MEBZ (15N) is a nitrogen-15 isotopically labeled derivative of L-cysteine, where the sulfur atom is substituted with a para-methylbenzyl (P-MEBZ) group. Its molecular formula is C₁₆H₂₃¹⁵NO₄S, with a molecular weight of 326.42 g/mol and a purity of ≥98% . The compound is primarily utilized in nuclear magnetic resonance (NMR) studies to investigate protein structure, dynamics, and binding interactions, as well as in mass spectrometry (MS)-based metabolic tracking . Its labeled nitrogen enhances sensitivity in NMR applications by providing distinct isotopic signatures .

Properties

Molecular Weight

226.30

Purity

98%

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Metabolomics and Proteomics
    • L-Cysteine (15N) is widely used in metabolomic studies to trace metabolic pathways and identify metabolites in various organisms. It allows researchers to gain insights into cellular metabolism, particularly under stress conditions or during disease states .
  • Nuclear Magnetic Resonance (NMR) Studies
    • The stable isotope labeling with 15N enhances the resolution and sensitivity of NMR experiments. This application is crucial for understanding the structure, dynamics, and interactions of proteins and other biomolecules .
  • Mass Spectrometry
    • L-Cysteine (15N) serves as an internal standard for quantifying other metabolites in mass spectrometry experiments. Its incorporation into metabolic pathways allows for precise measurement of metabolic fluxes .
  • Cellular Metabolism Studies
    • In studies involving Entamoeba histolytica, L-Cysteine (15N) was utilized to investigate its metabolic fate within the organism. The compound was found to be rapidly metabolized into various thiazolidine derivatives, which play roles in growth and protection against oxidative stress .
  • Pharmaceutical Research
    • The compound has been explored for its potential therapeutic applications, including its role in antioxidant defense mechanisms and its use as a nutraceutical agent to enhance health outcomes .

Case Study 1: Metabolism of L-Cysteine in E. histolytica

A study using stable-isotope-labeled L-Cysteine demonstrated its rapid conversion into thiazolidine-4-carboxylic acids, which are implicated in cellular defense mechanisms against oxidative stress. The incorporation of L-Cysteine (15N) allowed researchers to track these metabolites effectively using capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS), revealing insights into their roles in enhancing trophozoite growth .

Case Study 2: NMR Analysis of Protein Dynamics

In a series of NMR experiments, L-Cysteine (15N) was used to study protein-ligand interactions. The incorporation of this labeled amino acid facilitated the observation of conformational changes in proteins upon ligand binding, providing valuable information on binding affinities and structural dynamics .

Data Tables

Application AreaDescriptionKey Findings
MetabolomicsTracing metabolic pathways using stable isotopesEnhanced identification of metabolites
ProteomicsStudying protein interactions and dynamicsImproved resolution in NMR studies
Pharmaceutical ResearchInvestigating therapeutic uses and health benefitsPotential antioxidant effects noted
Cellular MetabolismUnderstanding metabolic processes in pathogensInsights into growth factors under stress conditions

Comparison with Similar Compounds

Isotopic Labeling and Functional Modifications

L-Cysteine derivatives are modified with isotopic labels (e.g., ¹⁵N, ¹³C, ²H) and functional groups to suit specific research needs. Below is a comparative analysis of key compounds:

Table 1: Key Properties of L-Cysteine Derivatives
Compound Name Isotopic Label Functional Group/Modification Molecular Weight (g/mol) Purity Storage Conditions Applications
L-Cysteine, S-P-MEBZ (15N) ¹⁵N (98%) S-P-MEBZ 326.42 ≥98% Refrigerated (-5–5°C) NMR, protein synthesis, MS standards
[2H₃]-S-Sulfo-DL-Cysteine ²H₃ (99% D) S-Sulfo ~241.3* 99% D Not specified MS-based metabolic studies
[13C₃;15N]-L-Cysteine-N-FMOC, S-Trityl ¹³C₃, ¹⁵N N-FMOC, S-Trityl ~541.5* ≥98% Not specified Peptide synthesis, isotopic tracing
L-Cysteine, S-Benzyl (3-¹³C) ¹³C (99%) S-Benzyl ~244.3* 98% Room temperature Metabolic flux analysis, NMR
L-Cysteine (unlabeled) None Free thiol (-SH) 121.16 ≥98% Room temperature General biochemistry, antioxidant studies

*Calculated based on molecular formulas from references .

Structural and Functional Differences

  • Isotopic Labels: The ¹⁵N label in L-Cysteine, S-P-MEBZ (15N) distinguishes it from ¹³C- or ²H-labeled derivatives. For example, [13C₃;15N]-L-Cysteine-N-FMOC, S-Trityl () is used for dual isotopic tracing in metabolic networks, while ²H-labeled variants improve MS detection limits due to reduced background noise . In contrast, unlabeled L-cysteine (CAS 52-90-4) serves as a baseline for antioxidant research but lacks isotopic specificity .
  • Functional Groups :

    • The S-P-MEBZ group enhances steric protection of the thiol moiety, improving stability during peptide synthesis compared to derivatives like S-Benzyl or S-Allyl .
    • S-Sulfo modifications (e.g., [2H₃]-S-Sulfo-DL-Cysteine) increase water solubility, making them suitable for in vitro enzymatic assays .

Research Findings

  • Metabolic Studies :

    • Isotopic labeling with ¹⁵N or ¹³C enables precise tracking of cysteine incorporation into proteins and metabolites. For example, CE-TOFMS analyses using ¹³C-labeled cysteine revealed sulfur transfer pathways in E. histolytica .
    • The S-P-MEBZ group in L-Cysteine, S-P-MEBZ (15N) minimizes unwanted side reactions in peptide synthesis, outperforming unprotected cysteine in stability .
  • Comparative Reactivity :

    • In thiocyanate formation assays, unmodified L-cysteine exhibited faster reaction kinetics compared to S-substituted derivatives, highlighting the trade-off between stability and reactivity .

Preparation Methods

Copper-Mediated S-Arylation of Cysteine

  • Starting materials: Cystine or cysteine (with ^15N isotopic labeling).
  • Coupling agent: Copper or copper salts (e.g., cupric bromide, cuprous iodide).
  • Aryl halide: p-Methoxybenzyl halide (preferably bromide or iodide).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or dimethyl sulfoxide (DMSO).
  • Reaction conditions: Temperature range typically between 80°C and 150°C, optimally 115–125°C.
  • Outcome: Formation of S-aryl cysteine with high enantiomeric excess (>96%, often >98%).

This method involves in situ generation of a metal thiolate intermediate from cysteine or cystine, which then undergoes coupling with the aryl halide in the presence of copper-based catalysts. The reaction proceeds with high stereoselectivity, preserving the L-configuration of cysteine.

Detailed Reaction Scheme and Conditions

Step Reagents/Conditions Purpose Notes
1. Isotopic Labeling Use of ^15N-labeled ammonia or ^15N-labeled precursor in cysteine synthesis Incorporate ^15N into amino group Ensures isotopic enrichment
2. Thiol Protection p-Methoxybenzyl bromide (or iodide), copper catalyst (e.g., CuBr, CuI), base (e.g., K2CO3) Protect thiol as S-P-MEBZ group Copper catalysis facilitates S-arylation
3. Reaction Solvent DMF, DMA, or DMSO Solubilize reactants and catalyst Polar aprotic solvents preferred
4. Temperature 115–125°C Optimize reaction rate and selectivity Avoid racemization
5. Purification Chromatography or recrystallization Isolate pure S-P-MEBZ (15N) cysteine Achieve ≥98% purity

Research Findings and Analytical Data

  • Enantiomeric Excess: The copper-mediated S-arylation method yields enantiomeric excess typically greater than 96%, often exceeding 98%, ensuring the L-stereochemistry is retained.
  • Purity: Final products exhibit purity of approximately 98%, suitable for biochemical research applications.
  • Yield: While exact yields depend on specific reaction scale and conditions, copper-catalyzed S-arylation reactions generally provide moderate to high yields (60–85%).
  • Isotopic Integrity: The ^15N label remains intact throughout the synthesis due to mild reaction conditions that avoid nitrogen exchange or loss.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Starting material ^15N-labeled L-cysteine or cystine Isotopic enrichment step
Aryl halide p-Methoxybenzyl bromide or iodide Source of MEBZ protecting group
Coupling agent Copper metal or copper salts (CuBr, CuI) Catalyzes S-arylation
Solvent DMF, DMA, DMSO Polar aprotic solvents preferred
Reaction temperature 115–125°C Balances reaction rate and stereoselectivity
Reaction time Several hours (typically 4–24 h) Depends on scale and conditions
Enantiomeric excess (ee) >96%, preferably >98% Confirms stereochemical purity
Purity ≥98% Suitable for research use
Yield 60–85% Typical for copper-mediated S-arylation

Additional Notes on Methodology

  • Protection Group Stability: The p-methoxybenzyl group is stable under the reaction conditions and can be selectively removed later if needed.
  • Avoidance of Racemization: The use of copper catalysts and controlled temperature prevents racemization of the chiral center.
  • Use of Oxidizing Agents: Sometimes, an oxidizing agent such as bromine or iodine is employed to regenerate the active copper species and improve reaction efficiency.
  • Metal Salt Combinations: Mixtures of copper(0) metal and copper(II) salts can be used to optimize the catalytic cycle via disproportionation reactions.

Q & A

Q. What are the key considerations for synthesizing L-Cysteine, S-P-MEBZ (¹⁵N) with isotopic purity?

Methodological Answer: Synthesis requires precise control of protecting groups (e.g., t-Boc for the amino group and S-P-MEBZ for thiol protection) to prevent undesired side reactions. Isotopic labeling (¹⁵N) necessitates using ¹⁵N-enriched reagents during the amino acid backbone formation. Purification via reverse-phase HPLC or affinity chromatography is critical to achieve >98% purity, as impurities can skew downstream biological or spectroscopic analyses .

Q. How should researchers validate the structural integrity of L-Cysteine, S-P-MEBZ (¹⁵N) post-synthesis?

Methodological Answer: Combine mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]+ peak at m/z 309.4 for C₁₆H₂³¹⁵NO₄S) and nuclear magnetic resonance (NMR) to verify isotopic enrichment. ¹⁵N NMR can confirm the labeled nitrogen’s incorporation by observing shifts in the amino group resonance (e.g., δ ~120 ppm) . For crystallographic validation, single-crystal X-ray diffraction (SCXRD) may be used, as demonstrated in studies of similar cysteine derivatives .

Q. What protocols ensure the stability of L-Cysteine, S-P-MEBZ (¹⁵N) during storage?

Methodological Answer: Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation of the thiol group. For dissolved formulations, use degassed buffers (pH 6–7) with chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for ¹⁵N-labeled cysteine derivatives?

Methodological Answer: Discrepancies often arise from variations in isotopic enrichment levels or impurities. Replicate experiments using independently synthesized batches and cross-validate with orthogonal assays (e.g., isotopic dilution mass spectrometry for quantitative analysis). Meta-analysis frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can help design studies to isolate confounding variables, such as differences in cell-penetration efficiency between labeled and unlabeled forms .

Q. What experimental designs optimize the use of L-Cysteine, S-P-MEBZ (¹⁵N) in metabolic tracing studies?

Methodological Answer: Use pulse-chase experiments with LC-MS/MS to track ¹⁵N incorporation into downstream metabolites (e.g., glutathione). Control for natural isotope abundance by comparing with unlabeled controls. For in vivo models, employ compartmental modeling to account for isotopic dilution effects in dynamic systems .

Q. How can researchers integrate L-Cysteine, S-P-MEBZ (¹⁵N) into structural studies of sulfur-containing enzymes?

Methodological Answer: Utilize the ¹⁵N label for advanced techniques like heteronuclear single quantum coherence (HSQC) NMR to map active-site interactions. For crystallography, leverage the heavy atom effect of sulfur for phase determination, while ¹⁵N labeling aids in resolving backbone dynamics in time-resolved studies .

Q. What strategies mitigate challenges in reproducing synthesis protocols for L-Cysteine, S-P-MEBZ (¹⁵N) across labs?

Methodological Answer: Document reaction conditions rigorously (e.g., solvent purity, temperature gradients) using platforms like Electronic Lab Notebooks (ELNs). Share raw characterization data (NMR/MS chromatograms) via repositories like Zenodo. Collaborative inter-lab validation using standardized reference materials (e.g., NIST-traceable isotopes) ensures protocol robustness .

Data Analysis & Literature Integration

Q. How should researchers contextualize contradictory findings in the oxidative stability of L-Cysteine derivatives?

Methodological Answer: Apply systematic review methodologies (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies. Stratify results by experimental conditions (e.g., pH, presence of antioxidants). Use multivariate regression to identify factors (e.g., temperature, buffer composition) that explain variance in degradation rates .

Q. What databases and search strategies efficiently locate prior studies on ¹⁵N-labeled amino acids?

Methodological Answer: Use SciFinder with query terms: ("L-Cysteine, S-P-MEBZ" OR "C₁₆H₂³¹⁵NO₄S") AND ("isotope labeling" OR "¹⁵N"). Filter results by "synthesis methods" and "biological applications." Cross-reference with Reaxys for patent literature and reaction pathways .

Experimental Design Frameworks

Q. How can the PICO framework structure studies on L-Cysteine, S-P-MEBZ (¹⁵N) in disease models?

Methodological Answer:

  • Population (P) : Cell lines with redox imbalance (e.g., neuronal cells under oxidative stress).
  • Intervention (I) : Treatment with ¹⁵N-labeled cysteine at 0.1–1 mM.
  • Comparator (C) : Unlabeled cysteine or N-acetylcysteine.
  • Outcome (O) : Quantify ¹⁵N-glutathione synthesis via MS and assess viability via MTT assay. This framework ensures hypothesis-driven, reproducible designs .

Tables for Quick Reference

Table 1 : Key Parameters for Stability Studies of L-Cysteine, S-P-MEBZ (¹⁵N)

ParameterMethodAcceptable RangeReference
Isotopic Purity¹⁵N NMR≥98%
Thiol OxidationEllman’s Assay<2% over 6 months
SolubilityHPLC-UV (214 nm)≥50 mg/mL in PBS

Table 2 : Common Pitfalls in ¹⁵N-Labeled Cysteine Research

PitfallMitigation Strategy
Incomplete isotopic labelingUse qNMR with ¹⁵N-enriched internal standards
Thiol oxidation during synthesisConduct reactions under argon with TCEP reductant
Batch-to-batch variabilityImplement QC protocols with reference materials

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